Tetrahydropyridine

Description

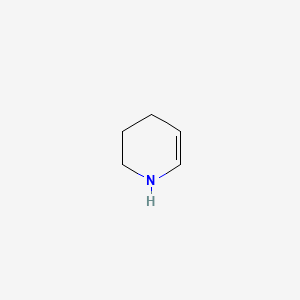

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWICNJIUPRZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436364 | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-65-7 | |

| Record name | 1,2,3,4-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Tetrahydropyridine Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyridines (THPs) are a class of heterocyclic compounds that feature a six-membered ring containing one nitrogen atom and one double bond. Their structural isomers, distinguished by the position of the double bond, exhibit unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The tetrahydropyridine scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1][2] A thorough understanding of the physicochemical properties of THP isomers is crucial for the design and optimization of novel therapeutics, influencing factors such as solubility, membrane permeability, and target binding.

This technical guide provides a comprehensive overview of the core physicochemical properties of three primary this compound isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows for their analysis.

Physicochemical Properties of this compound Isomers

Table 1: General Properties of this compound Isomers

| Property | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | 2,3,4,5-Tetrahydropyridine |

| Molecular Formula | C₅H₉N | C₅H₉N | C₅H₉N |

| Molar Mass | 83.13 g/mol | 83.13 g/mol [3] | 83.13 g/mol [4] |

| CAS Number | 37497-65-7[5] | 694-05-3[3] | 505-18-0[4] |

Table 2: pKa and logP of this compound Isomers

| Isomer | pKa | logP |

| 1,2,3,4-Tetrahydropyridine | Predicted: ~9-10 (as a cyclic amine) | Predicted: ~0.8-1.2 (based on derivatives) |

| 1,2,3,6-Tetrahydropyridine | Predicted: ~9-10 (as a cyclic amine) | 0.5[3] |

| 2,3,4,5-Tetrahydropyridine | Predicted: ~5-7 (as a cyclic imine)[6][7] | Calculated: 1.241[8] |

Table 3: Physical Properties of this compound Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility |

| 1,2,3,4-Tetrahydropyridine | Data not available | Data not available | Data not available | Expected to be soluble[9] |

| 1,2,3,6-Tetrahydropyridine | 108[1] | -48[1] | 0.911 at 25°C[1] | Insoluble[3] |

| 2,3,4,5-Tetrahydropyridine | Data not available | Data not available | Data not available | Soluble[10] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for the specific analysis of this compound isomers, taking into account their potential volatility and basicity.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acids of the this compound isomers can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated automatic burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

High-purity water (degassed)

-

The this compound isomer of interest

Procedure:

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

-

Sample Preparation: Accurately weigh a known amount of the this compound isomer and dissolve it in a known volume of high-purity water. Due to the volatility of these compounds, it is recommended to work in a well-ventilated fume hood and to minimize headspace in the sample container.

-

Titration Setup: Transfer the sample solution to the titration vessel. If the sample is a free base, it will be titrated with a standardized acid (HCl). If the sample is a salt, it will be titrated with a standardized base (NaOH).

-

Titration: Begin the titration by adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic base, the pKa of the conjugate acid is equal to the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve to precisely locate the equivalence point.

Diagram of Potentiometric Titration Workflow:

References

- 1. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]

- 2. enamine.net [enamine.net]

- 3. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. issr.edu.kh [issr.edu.kh]

- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

The Discovery and Natural Occurrence of Tetrahydropyridine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydropyridine alkaloids are a class of naturally occurring heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and one double bond. These compounds are found across the plant and microbial kingdoms and exhibit a wide range of biological activities. Their structural diversity and pharmacological significance have made them a subject of intense research, particularly in the fields of drug discovery and toxicology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analysis of key this compound alkaloids.

Discovery and Natural Occurrence

The discovery of this compound alkaloids is intrinsically linked to the study of poisonous plants. The most infamous of these is coniine, the principal toxic alkaloid in poison hemlock (Conium maculatum), notoriously used in the execution of Socrates.[1][2] Coniine holds the distinction of being the first alkaloid to be chemically synthesized in 1886.[1][2] Beyond the plant kingdom, recent discoveries have revealed the presence of this compound alkaloid analogs in bacteria, such as the koreenceines produced by Pseudomonas koreensis, suggesting convergent evolution of these biosynthetic pathways.

This compound alkaloids are found in a variety of plant families. Notable examples include:

-

Apiaceae: Conium maculatum (poison hemlock) produces coniine and related piperidine alkaloids.[1]

-

Solanaceae: Nicotiana species, particularly tree tobacco (Nicotiana glauca), are sources of anabasine.[3][4]

-

Arecaceae: The areca nut, from the palm Areca catechu, contains arecoline and guvacine.[5][6][7][8]

-

Sarraceniaceae: The carnivorous pitcher plant, Sarracenia flava, also surprisingly produces coniine.[9][10]

-

Xanthorrhoeaceae: Several Aloe species have been found to contain coniine.[1][2]

The distribution and concentration of these alkaloids within the plant can vary significantly depending on the species, developmental stage, and environmental conditions.[11] For instance, in Conium maculatum, γ-coniceine is the predominant alkaloid during vegetative growth, while coniine levels increase as the fruits mature.[1][11]

Quantitative Data on Natural Occurrence

The concentration of this compound alkaloids in their natural sources can be highly variable. The following table summarizes representative quantitative data for some of the most well-studied alkaloids in this class.

| Alkaloid | Natural Source | Plant Part | Concentration Range | Reference(s) |

| Coniine | Conium maculatum (Poison Hemlock) | Green Seeds | Up to 1.6% | [11] |

| Leaves, Stems | Lower than seeds | [11] | ||

| Anabasine | Nicotiana glauca (Tree Tobacco) | Leaves | 0.258 ± 0.0042% | [3][12] |

| Fruits | ~1.2% | [3] | ||

| Leaves | ~1.1% | [3] | ||

| Leaves | 1 mg/g dry material | [13] | ||

| Arecoline | Areca catechu (Areca Nut) | Dried Nut | ~0.3 - 0.6% | [5] |

| Unripe Nuts | 0.14% w/w | [14] | ||

| Ripe Nuts | 0.09% w/w | [14] | ||

| Guvacine | Areca catechu (Areca Nut) | Nut | Present | [6][8] |

Biosynthesis of this compound Alkaloids

The biosynthetic pathways of this compound alkaloids are diverse and originate from various amino acid precursors. The two most extensively studied pathways are those of coniine, which is derived from acetate, and anabasine, which is derived from lysine and nicotinic acid.

Biosynthesis of Coniine

The biosynthesis of coniine follows a polyketide pathway. The key steps are:

-

Chain Assembly: A polyketide synthase (PKS) catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.

-

Reduction: The polyketide is then reduced to form 5-keto-octanal.

-

Transamination: The nitrogen atom is incorporated via a transamination reaction with L-alanine, catalyzed by an L-alanine:5-keto-octanal aminotransferase, to produce 5-oxooctylamine.

-

Cyclization and Dehydration: 5-oxooctylamine undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the this compound intermediate, γ-coniceine.

-

Reduction: Finally, γ-coniceine is reduced by an NADPH-dependent γ-coniceine reductase to yield coniine.[1][2]

Caption: Biosynthetic pathway of coniine.

Biosynthesis of Anabasine

The biosynthesis of anabasine involves the condensation of a piperidine ring, derived from lysine, with a pyridine ring, derived from nicotinic acid.

-

Piperidine Ring Formation:

-

Lysine is decarboxylated to cadaverine by lysine decarboxylase.

-

Cadaverine is then oxidatively deaminated by a diamine oxidase to 5-aminopentanal.

-

5-Aminopentanal spontaneously cyclizes to form the Δ¹-piperideine imine.[15]

-

-

Pyridine Ring Formation: The pyridine ring of anabasine is derived from nicotinic acid, which itself is synthesized via the aspartate pathway.

-

Condensation: The Δ¹-piperideine ring condenses with nicotinic acid or a derivative to form anabasine. The exact mechanism and enzymes involved in this final condensation step are still under investigation.

Caption: Biosynthetic pathway of anabasine.

Experimental Protocols

The extraction, isolation, and characterization of this compound alkaloids require specific methodologies due to their basic nature and potential volatility.

General Extraction Protocol (Acid-Base Extraction)

This protocol is a standard method for the selective extraction of alkaloids from plant material.

-

Pulverization: The dried plant material is finely ground to increase the surface area for extraction.

-

Alkalinization: The powdered material is moistened with a basic solution, such as aqueous sodium carbonate or ammonia, to convert the alkaloid salts present in the plant into their free base form.

-

Solvent Extraction: The alkalinized material is then extracted with an organic solvent like dichloromethane or chloroform. The free base alkaloids are soluble in these solvents.

-

Acidification: The organic extract is then shaken with a dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄). The alkaloids are protonated and move into the aqueous layer as their water-soluble salts.

-

Purification: The acidic aqueous layer is washed with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

-

Liberation of Free Base: The purified aqueous layer is then made basic again with a strong base (e.g., concentrated ammonia) to regenerate the free base alkaloids.

-

Final Extraction: The free bases are then extracted back into an organic solvent.

-

Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

Analytical Characterization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile alkaloids.

-

Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for less volatile alkaloids.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the alkaloids based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[16]

-

Injector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the sample without thermal degradation (e.g., 280°C).[16]

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for generating reproducible mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the unknown peak with that of a known standard or by searching a mass spectral library (e.g., NIST, Wiley).

-

HPLC is a versatile technique for the quantitative analysis of a wide range of alkaloids, including those that are not amenable to GC.

-

Sample Preparation: The crude extract is dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 or 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Reversed-phase columns (e.g., C18, C8) are commonly used. For polar alkaloids, Hydrophilic Interaction Chromatography (HILIC) can be employed.[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic modifier (e.g., acetonitrile, methanol) is used. A gradient elution is often employed for complex mixtures.

-

Detector: A UV detector is commonly used for quantification, with the wavelength set to the absorbance maximum of the target alkaloid.[18] For higher sensitivity and specificity, a mass spectrometer (LC-MS) is used.[19][20][21]

-

-

Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of the pure alkaloid.

NMR is the most powerful technique for the unambiguous structural elucidation of novel alkaloids.

-

Sample Preparation: The purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Signaling Pathways

Many this compound alkaloids exert their biological effects by interacting with specific receptors and signaling pathways in the nervous system.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Coniine and anabasine are potent agonists of nicotinic acetylcholine receptors (nAChRs).[1][4] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.

-

Mechanism of Action: When these alkaloids bind to nAChRs, they cause the ion channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺).[22] This influx causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent physiological effects.

-

Downstream Signaling: The influx of Ca²⁺ through nAChRs can also trigger various intracellular signaling cascades, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and the MAP kinase pathway. These pathways can modulate a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity.[23][24][25]

-

Toxicity: At high concentrations, coniine and anabasine cause a persistent depolarization of the postsynaptic membrane, leading to a depolarizing block of nerve transmission.[4][26] This results in muscle paralysis, and in the case of the respiratory muscles, can lead to death by asphyxiation.[26][27][28]

Caption: Nicotinic Acetylcholine Receptor Signaling.

GABA Reuptake Inhibition

Guvacine, found in areca nuts, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[6][8]

-

Mechanism of Action: GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters. By inhibiting GAT-1, guvacine increases the concentration and duration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.[29][30][31]

Conclusion

The study of this compound alkaloids continues to be a vibrant area of research. From their historical significance as poisons to their modern investigation as potential therapeutic agents, these compounds offer a rich field for scientific inquiry. This guide has provided a foundational understanding of their discovery, natural distribution, biosynthesis, and mechanisms of action. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this fascinating class of natural products. Further research into the diverse structures and biological activities of this compound alkaloids holds the promise of uncovering new therapeutic leads and a deeper understanding of their ecological roles.

References

- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. Anabasine - Wikipedia [en.wikipedia.org]

- 5. Arecoline - Wikipedia [en.wikipedia.org]

- 6. Guvacine - Wikipedia [en.wikipedia.org]

- 7. farmgulp.com [farmgulp.com]

- 8. Guvacine: formula, occurrence in nature, properties, characteristics [antropocene.it]

- 9. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. dial.uclouvain.be [dial.uclouvain.be]

- 22. derangedphysiology.com [derangedphysiology.com]

- 23. researchgate.net [researchgate.net]

- 24. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Coniine - Wikipedia [en.wikipedia.org]

- 27. Coniine [bionity.com]

- 28. Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. selleckchem.com [selleckchem.com]

- 31. medchemexpress.com [medchemexpress.com]

The Tetrahydropyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) moiety, a six-membered unsaturated nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, chemical properties, diverse biological activities, and applications in FDA-approved drugs and clinical candidates. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of the this compound Core

The synthesis of substituted tetrahydropyridines is a well-explored area of organic chemistry, with numerous methods developed to afford a diverse range of derivatives. These methods can be broadly categorized into classical and modern approaches.

Classical Methods:

Early syntheses often involved the reduction of corresponding pyridinium salts. A notable example is the synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its neurotoxic properties. Its synthesis can be achieved through the reaction of α-methylstyrene, formaldehyde, and methylamine hydrochloride.

Modern Synthetic Strategies:

More recent and efficient methods for constructing the this compound ring system include:

-

Palladium-Mediated Cross-Coupling Reactions: Suzuki and Heck couplings are powerful tools for introducing aryl and other substituents onto the this compound scaffold.

-

Mannich Cyclizations: The condensation of an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde provides a versatile route to substituted tetrahydropyridines.

-

One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch dihydropyridine synthesis and its variations, offer an efficient and atom-economical approach to generating highly functionalized tetrahydropyridines from simple starting materials.

-

Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of various this compound derivatives, particularly those with complex substitution patterns.

-

Organocatalytic Domino Reactions: Asymmetric organocatalysis has enabled the stereoselective synthesis of chiral tetrahydropyridines through cascade reactions.

Chemical Properties and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective drug candidates. Key aspects of THP SAR include:

-

Substitution at the Nitrogen Atom: The substituent on the nitrogen atom significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-alkylation or N-acylation can modulate receptor binding affinity and selectivity.

-

Substitution at the Carbon Atoms: The introduction of various functional groups at different positions on the carbon backbone can fine-tune the biological activity. For example, aryl or heteroaryl substituents at the C4-position are common in many biologically active tetrahydropyridines.

-

Stereochemistry: The stereochemistry of chiral centers within the this compound ring can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit significantly different pharmacological profiles.

Biological Activities and Therapeutic Applications

The this compound core is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities.

Central Nervous System (CNS) Disorders

The discovery of the parkinsonian-inducing effects of MPTP spurred extensive research into the role of tetrahydropyridines in neurodegenerative diseases. This has led to the development of THP-based compounds targeting various CNS disorders.

-

Parkinson's Disease: While MPTP is a neurotoxin, its mechanism of action has provided valuable insights into the pathogenesis of Parkinson's disease, leading to the development of neuroprotective agents.

-

Alzheimer's Disease: this compound derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.

-

Pain: Certain this compound analogs have been identified as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a promising target for the treatment of chronic pain.[1]

Cancer

The this compound scaffold is present in several anticancer agents, both natural and synthetic. Their mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Some THP derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The pyridine and this compound cores are common features in many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors have been explored for their potential in certain types of cancer.

Infectious Diseases

This compound derivatives have demonstrated promising activity against a range of pathogens:

-

Antibacterial Activity: Various substituted tetrahydropyridines have shown efficacy against both Gram-positive and Gram-negative bacteria.

-

Antifungal Activity: The THP scaffold has been incorporated into antifungal agents.

-

Antiviral Activity: Some this compound-containing compounds have been investigated as potential antiviral agents.

Inflammatory Diseases

The anti-inflammatory properties of this compound derivatives have been well-documented. Their mechanisms often involve the modulation of key inflammatory pathways, such as the NF-κB signaling pathway.

Other Therapeutic Areas

The versatility of the this compound core has led to its exploration in other therapeutic areas, including:

-

Diabetes: α-Glucosidase inhibitors containing the this compound moiety have been developed for the management of type 2 diabetes.

-

Cardiovascular Diseases: Certain this compound derivatives have shown potential as cardiovascular agents.

FDA-Approved Drugs and Clinical Candidates

While a comprehensive list of all FDA-approved drugs containing a this compound core is challenging to compile due to its presence as a substructure in many complex molecules, a manual review of drugs containing a pyridine or piperidine ring reveals several examples where the this compound moiety is a key feature. Notable examples and promising clinical candidates are summarized below.

Table 1: Examples of Drugs and Clinical Candidates Containing a this compound Core

| Drug/Candidate | Therapeutic Area | Mechanism of Action (if known) |

| Rotigotine | Parkinson's Disease, Restless Legs Syndrome | Dopamine receptor agonist |

| Pimavanserin | Parkinson's Disease Psychosis | Inverse agonist and antagonist at serotonin 5-HT2A receptors |

| Asenapine | Schizophrenia, Bipolar Disorder | Antagonist at dopamine D2 and serotonin 5-HT2A receptors |

| Cariprazine | Schizophrenia, Bipolar Disorder | Partial agonist at dopamine D2 and D3, and serotonin 5-HT1A receptors |

| Brexpiprazole | Schizophrenia, Major Depressive Disorder | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors |

| Solifenacin | Overactive Bladder | Muscarinic receptor antagonist |

| Fesoterodine | Overactive Bladder | Muscarinic receptor antagonist |

| Tazomeline | Alzheimer's Disease (clinical trials) | Muscarinic M1 receptor agonist |

Quantitative Data Summary

The following tables summarize quantitative data for the biological activities of various this compound derivatives from the literature.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

| Indole-bearing combretastatin analogue | THP-1 (Leukemia) | 0.008 | [2] |

| Indole-bearing combretastatin analogue | MCF-7 (Breast) | 0.012 | [2] |

| SK228 | Human Lung Cancer | 0.28 - 1.86 | [2] |

| SK228 | Esophageal Cancer | 0.28 - 1.86 | [2] |

| Benzimidazole-oxadiazole derivative | NCI 60-cell panel | 0.49 - 48.0 (GI50) | [2] |

| Thiazole-based nitrogen mustard derivative | HCT116 (Colon) | 5.48 | [2] |

| Thiazole-based nitrogen mustard derivative | MCF-7 (Breast) | 4.53 | [2] |

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

| Compound | MAO Isoform | Activity (IC50, µM) | Reference |

| Compound 4l | MAO-A | 0.40 ± 0.05 | [3][4] |

| Compound 4n | MAO-B | 1.01 ± 0.03 | [3][4] |

| Clorgyline (Standard) | MAO-A | 0.0045 ± 0.0003 | [3][4] |

| L-Deprenyl (Standard) | MAO-B | 0.0196 ± 0.001 | [3][4] |

Table 4: α-Glucosidase Inhibition by this compound Derivatives

| Compound | Activity (IC50, µM) | Reference |

| Nitrophenyl-substituted THP | 0.15 ± 0.01 | [5] |

| Acarbose (Standard) | 193.37 µg/mL | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Procedure for the Synthesis of N-Aryl-1,2,3,6-Tetrahydropyridines

Materials:

-

Substituted 3-bromopyridine

-

Appropriate arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Ethanol

-

Methyl iodide

-

Acetone

-

Sodium borohydride (NaBH4)

-

Methanol

-

Ethyl acetate

-

Water

Procedure:

-

Suzuki Coupling: To a solution of 3-bromopyridine (1.0 eq) in a mixture of toluene and ethanol, add the arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and an aqueous solution of Na2CO3 (2.0 M, 2.0 eq).

-

Reflux the reaction mixture for 12-16 hours under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-arylpyridine.

-

N-Methylation: Dissolve the 3-arylpyridine (1.0 eq) in acetone and add methyl iodide (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under reduced pressure to obtain the N-methyl-3-arylpyridinium iodide.

-

Reduction: To a solution of the N-methyl-3-arylpyridinium iodide (1.0 eq) in methanol at 0 °C, add NaBH4 (3.0 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Quench the reaction by adding water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-methyl-3-aryl-1,2,3,6-tetrahydropyridine.[6]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)

-

Clorgyline (selective MAO-A inhibitor)

-

Selegiline (selective MAO-B inhibitor)

-

Test compounds (this compound derivatives)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.

-

In a 96-well plate, add the test compound or standard inhibitor solution.

-

Add the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the kynuramine substrate solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.[7][8]

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.[9][10][11]

In Vitro α-Glucosidase Inhibition Assay

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (standard inhibitor)

-

Test compounds (this compound derivatives)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in the phosphate buffer.

-

In a 96-well plate, add the test compound or standard inhibitor solution.

-

Add the α-glucosidase enzyme solution to each well and pre-incubate at 37 °C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate solution.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.[4][5][12][13]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives.

MPTP Neurotoxicity Pathway

hNav1.7 Inhibition by this compound Analogs

General PI3K/Akt Signaling Pathway

General NF-κB Signaling Pathway

Conclusion

The this compound core structure continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued prominence in drug discovery and development. The examples of FDA-approved drugs and the wealth of preclinical data underscore the therapeutic potential of this privileged heterocycle. Future research will undoubtedly uncover novel this compound-based compounds with improved efficacy, selectivity, and safety profiles, further expanding their role in the treatment of human diseases. This guide serves as a comprehensive resource to aid researchers in navigating the rich chemistry and pharmacology of the this compound core.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro α-glucosidase inhibitory assay [protocols.io]

- 13. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

An In-depth Technical Guide to the Enantioselective Synthesis of Tetrahydropyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Optically active tetrahydropyridines are crucial structural motifs found in a wide array of natural products and bioactive molecules, making them highly valuable building blocks in drug discovery and development.[1][2][3] Their synthesis in an enantiomerically pure form is a significant challenge that has driven the development of numerous innovative catalytic asymmetric strategies. This guide provides a detailed overview of core methodologies for the enantioselective synthesis of tetrahydropyridines, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.

Organocatalytic Domino Reactions

Organocascade sequences have emerged as powerful tools for the stereoselective synthesis of complex heterocyclic systems from simple precursors in a single pot.[4][5] A notable example is the triple-domino Michael/aza-Henry/cyclization reaction, which constructs highly functionalized tetrahydropyridines with multiple contiguous stereocenters.[1][6] This approach is efficiently catalyzed by a low loading of a quinine-derived squaramide, yielding products with excellent enantioselectivity.[4]

Data Presentation: Organocatalytic Synthesis of Tetrahydropyridines

| Entry | β-Nitroolefin (Ar) | Imine (R) | Yield (%) | dr [(4R,5R,6S):(4R,5R,6R)] | ee (%) | Ref |

| 1 | C₆H₅ | CH₃ | 79 | 1.9:1 | 98 | [1] |

| 2 | 4-FC₆H₄ | CH₃ | 88 | 2.5:1 | 98 | [1] |

| 3 | 4-ClC₆H₄ | CH₃ | 83 | 2.1:1 | 98 | [1] |

| 4 | 4-BrC₆H₄ | CH₃ | 69 | 2.3:1 | 97 | [1] |

| 5 | 2-Thienyl | CH₃ | 91 | 2.2:1 | 98 | [1] |

| 6 | C₆H₅ | 4-MeOC₆H₄CH₂ | 22 | >20:1 | 99 | [1] |

| 7 | C₆H₅ | 2-Furanyl | 75 | 1.6:1 | 99 | [1] |

| 8 | C₆H₅ | Ethynyl | 62 | 1.5:1 | 99 | [1][4] |

Experimental Protocol: Michael/Aza-Henry/Cyclization Cascade

To a solution of the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv) and the β-nitroolefin (0.25 mmol, 1.0 equiv) in CH₂Cl₂ (0.2 mL), the squaramide organocatalyst A (0.00125 mmol, 0.5 mol%) is added.[4] The reaction mixture is stirred at room temperature for 2 hours. Subsequently, the mixture is cooled to -25 °C, and the N-methylimine (0.5 mmol, 2.0 equiv) is added.[4] The reaction is stirred at this temperature for 1.5 to 4 days until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel (pentane/EtOAc gradient) to afford the desired tetrahydropyridine.[1][4] The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[1]

Logical Relationship Diagram

Caption: Organocatalytic triple-domino reaction workflow.

Iridium-Catalyzed Formal [5+1] Annulation

Asymmetric allylic substitution reactions catalyzed by iridium complexes represent an efficient method for accessing diverse heterocyclic compounds.[2] A recently developed strategy involves the Ir-catalyzed enantioselective formal [5+1] annulation of 7-oxo or 6-oxo allyl carbonates with primary amines.[3][7] This methodology proceeds via the in situ generation of enamines as N-nucleophiles and provides direct access to a wide variety of chiral this compound derivatives in moderate to good yields and with excellent enantioselectivity.[2][3]

Data Presentation: Iridium-Catalyzed [5+1] Annulation

| Entry | Amine (R in R-NH₂) | Yield (%) | ee (%) | Ref |

| 1 | Benzyl | 70 | 94 | [3] |

| 2 | 4-MeOC₆H₄CH₂ | 78 | 94 | [3] |

| 3 | 4-FC₆H₄CH₂ | 65 | 93 | [3] |

| 4 | 4-ClC₆H₄CH₂ | 61 | 93 | [3] |

| 5 | 4-BrC₆H₄CH₂ | 58 | 92 | [3] |

| 6 | 2-Thienylmethyl | 56 | 92 | [3] |

| 7 | 2-Furanylmethyl | 73 | 93 | [3] |

| 8 | Phenethyl | 75 | 95 | [3] |

| 9 | Cyclopropyl | 72 | 96 | [3] |

| 10 | n-Propyl | 70 | 95 | [3] |

Experimental Protocol: Ir-Catalyzed Annulation

A mixture of [Ir(COD)Cl]₂ (0.004 mmol, 4 mol%) and a phosphoramidite ligand (0.008 mmol, 8 mol%) is dissolved in DCM (1.0 mL) and stirred at room temperature for 30 minutes under an argon atmosphere.[3] To this solution, the allyl carbonate substrate (0.1 mmol, 1.0 equiv), the primary amine (0.3 mmol, 3.0 equiv), DIPEA (0.1 mmol, 1.0 equiv), and additional DCM (1.0 mL) are added.[3] The reaction mixture is stirred at 30 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (petroleum ether/ethyl acetate) to yield the this compound product.[3] Enantiomeric excess is determined by chiral HPLC analysis.[3]

Signaling Pathway Diagram

Caption: Proposed catalytic cycle for Ir-catalyzed annulation.

Asymmetric Aza-Diels-Alder Reaction

The catalytic asymmetric aza-Diels-Alder reaction stands as one of the most powerful and direct methods for constructing the this compound core.[2][3] This [4+2] cycloaddition can be effectively catalyzed by various systems, including chiral Brønsted acids, chiral phosphines, and chiral Lewis acids, reacting with 1-azadienes or other imine derivatives.[2][8] This versatility allows for the synthesis of a diverse range of optically active piperidine and this compound derivatives.[8][9]

Data Presentation: Aza-Diels-Alder Reactions

| Entry | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Ref |

| 1 | Ethyl glyoxylate-derived hydrazone | 2,3-Dimethyl-1,3-butadiene | (R,R)-Si-Lewis Acid | 91 | 85 | [10] |

| 2 | Aliphatic aldehyde-derived hydrazone | 1,3-Butadiene | (R,R)-Si-Lewis Acid | 69 | >95 | [10] |

| 3 | N-Sulfonyl-1-aza-1,3-diene | Ethyl vinyl ether | Ni(ClO₄)₂-Ph-BOX | 99 | 92 | [8] |

| 4 | N-Sulfonyl-1-aza-1,3-diene | 2-Methoxypropene | Ni(ClO₄)₂-Ph-BOX | 99 | 88 | [8] |

Experimental Protocol: Chiral Silicon Lewis Acid-Catalyzed Aza-Diels-Alder

In a nitrogen-filled glovebox, the chiral silicon Lewis acid catalyst (1.5 equiv) is added to a solution of the acylhydrazone (1.0 equiv) in CH₂Cl₂ at room temperature.[10] The resulting mixture is stirred for 5-10 minutes, after which the diene (2.0-3.0 equiv) is added. The reaction is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to afford the this compound product.[10]

Experimental Workflow Diagram

Caption: General workflow for aza-Diels-Alder reaction.

Asymmetric Hydrogenation of Pyridinium Salts

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst poisoning by the product.[11] Activating the pyridine as a pyridinium salt overcomes these issues by lowering the dearomatization energy barrier.[11] This strategy has been successfully implemented using iridium and rhodium catalysts with chiral ligands, such as JosiPhos, to produce highly enantioenriched piperidines and their this compound precursors.[12] The use of a base is often crucial for achieving high enantioselectivity.[12]

Data Presentation: Asymmetric Hydrogenation of Pyridinium Salts

| Entry | Substrate (R-group on Pyridine) | Catalyst | Base | Yield (%) | ee (%) | Ref |

| 1 | 3-Phenyl (N-benzyl) | Rh-JosiPhos | DIPEA | 16 | 73 | [12] |

| 2 | 3-Phenyl (N-benzyl) | Rh-JosiPhos | Et₃N | 80 | 88 | [12] |

| 3 | 3-(4-MeOC₆H₄) (N-benzyl) | Rh-JosiPhos | Et₃N | 81 | 90 | [12] |

| 4 | 3-(4-FC₆H₄) (N-benzyl) | Rh-JosiPhos | Et₃N | 75 | 87 | [12] |

| 5 | 2-Phenyl (N-benzyl) | [Ir(cod)Cl]₂/MP²-SEGPHOS | - | >99 | 90 | [13] |

| 6 | 2-(4-MeC₆H₄) (N-benzyl) | [Ir(cod)Cl]₂/MP²-SEGPHOS | - | >99 | 91 | [13] |

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

In a glovebox, a glass vial is charged with the N-benzylpyridinium bromide substrate (0.1 mmol), the Rh-JosiPhos catalyst (1 mol%), and Et₃N (0.5 mmol, 5.0 equiv).[12] The vial is placed in a stainless-steel autoclave, which is then purged and pressurized with H₂ (50 bar). The reaction is stirred at 50 °C for 20 hours. After carefully releasing the pressure, the solvent is evaporated, and the residue is purified by flash chromatography to yield the product.[12]

Signaling Pathway Diagram

Caption: Stepwise hydrogenation of pyridinium salts.

Enantioselective Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins.[14][15] In the context of tetrahydropyridines, asymmetric RCM can be achieved through the desymmetrization of prochiral trienes using chiral molybdenum or ruthenium alkylidene catalysts.[16] This approach provides access to enantioenriched six-membered nitrogen heterocycles with good yields and high enantiomeric excess.[16][17]

Data Presentation: Enantioselective Ring-Closing Metathesis

| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Ref |

| 1 | N-Tosyl-N,N-bis(2-methylallyl)amine | Chiral Mo-Alkylidene | 93 | 98 | [16] |

| 2 | N-Allyl-N-(2-methylallyl)aniline | Chiral Mo-Alkylidene | 88 | 94 | [16] |

| 3 | Diethyl diallylmalonate derived triene | Chiral Ru-Alkylidene | 98 | 90 | [18] |

| 4 | N-Tosyl diallylamine | Biotinylated Hoveyda-Grubbs II | >95 | N/A | [19] |

Note: Enantioselectivity is achieved in the desymmetrization of prochiral trienes, not simple diallylamines like in entry 4.

Experimental Protocol: Asymmetric Ring-Closing Metathesis

A solution of the triene substrate (0.1-0.2 mmol) in toluene or benzene is degassed via freeze-pump-thaw cycles.[16] The chiral molybdenum catalyst (1-5 mol%) is added under an argon atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 22-55 °C) for several hours until the starting material is consumed (monitored by GC or TLC). The solvent is then removed under vacuum, and the resulting residue is purified by silica gel chromatography to isolate the chiral this compound.[16]

Catalytic Cycle Diagram

References

- 1. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organocatalytic Enantioselective Synthesis of Tetrahydropyridines [ouci.dntb.gov.ua]

- 6. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

- 13. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 15. Ring Closing Metathesis [organic-chemistry.org]

- 16. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioselective Ruthenium-Catalyzed Ring-Closing Metathesis [authors.library.caltech.edu]

- 19. files.core.ac.uk [files.core.ac.uk]

Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyridine (THP) scaffold is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance as a privileged structure. This technical guide provides an in-depth review of this compound derivatives, focusing on their synthesis, pharmacological applications, and the underlying mechanisms of action that make them promising candidates for novel therapeutics.

Introduction to this compound Derivatives

Tetrahydropyridines are six-membered nitrogen-containing heterocyclic compounds with one double bond in the ring. The position of this double bond gives rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The versatility of the THP scaffold allows for the introduction of various substituents, leading to a diverse chemical space with a broad spectrum of pharmacological properties.[1][2][3]

The significance of the THP core is highlighted by its presence in both naturally occurring alkaloids and clinically approved drugs.[3] For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in studying Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[2] This discovery spurred extensive research into the synthesis and biological evaluation of THP derivatives.

Synthesis of this compound Derivatives

A variety of synthetic strategies have been developed to construct the this compound ring system, ranging from classical cyclization reactions to modern multicomponent and catalytic methods.

General Synthetic Approaches

Several common strategies for synthesizing this compound derivatives include:

-

Hantzsch Dihydropyridine Synthesis and subsequent modification: This well-established multicomponent reaction can be adapted to produce this compound scaffolds.[4]

-

Cyclization of Amino Alcohols: The intramolecular cyclization of γ-amino alcohols provides a direct route to 2,3,4,5-tetrahydropyridines.

-

Domino Reactions: Multi-step domino reactions, often involving Michael addition and subsequent cyclization, have been employed for the stereoselective synthesis of highly substituted tetrahydropyridines.[5][6]

-

Catalytic Methods: The use of catalysts, such as Bronsted acidic ionic liquids, has enabled the efficient and environmentally friendly synthesis of THP derivatives in high yields.[7]

Experimental Protocol: One-Pot Synthesis of this compound Derivatives

This protocol describes a general one-pot synthesis of substituted tetrahydropyridines, adapted from methodologies described in the literature.[4][7]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Substituted aniline (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Catalyst (e.g., 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride) (catalytic amount)

-

Solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde, substituted aniline, β-ketoester, and the catalyst in the chosen solvent.

-

Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Pharmacological Applications and Biological Activity

This compound derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of THP derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 3d | MCF-7 (Breast) | 43.4 | [8] |

| Derivative 4d | MCF-7 (Breast) | 39.0 | [8] |

| Derivative 3d | MDA-MB-231 (Breast) | 35.9 | [8] |

| Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [8] |

| Derivative 10e | MDA-MB-468 (Breast) | 12.52 | [9] |

| Derivative 11d | MDA-MB-468 (Breast) | 12.00 | [9] |

| Derivative 13c | PC3 (Prostate) | 5.195 | [9] |

| Compound 4b | HeLa (Cervical) | 52.59 | [10] |

| Compound 4k | HeLa (Cervical) | 43.63 | [10] |

Antimicrobial Activity

The this compound scaffold is also a promising template for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 2e | Escherichia coli | 0.25 | [11] |

| Compound 2c | Pseudomonas aeruginosa | 0.5 | [11] |

| Compound 3i | Pseudomonas aeruginosa | 12.5 (µM) | [12] |

| Compound 3i | MRSA | 50.0 (µM) | [12] |

| Compound 4e | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |

| Compound 4f | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |

| Compound 4k | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |

Neurological Activity

The initial discovery of MPTP's neurotoxic effects has led to extensive investigation of this compound derivatives as modulators of the central nervous system. These compounds have shown affinity for various receptors, including dopamine and serotonin receptors, and have been investigated as potential treatments for neurological and psychiatric disorders.

Table 3: Neurological Activity of Selected this compound Derivatives

| Compound/Derivative | Target | Ki (nM) | Reference |

| 5-OH-PIPAT (3) | Dopamine D3 Receptor | 0.99 | [14] |

| 7-OH-DPAT | Dopamine D3 Receptor | 2.90 | [14] |

| Compound 4l | MAO-A | 0.40 (IC50, µM) | [15][16] |

| Compound 4n | MAO-B | 1.01 (IC50, µM) | [15][16] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with a variety of molecular targets and modulation of different signaling pathways.

Monoamine Oxidase (MAO) Inhibition

A significant mechanism of action for several neurologically active this compound derivatives is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[15][16]

Figure 1: Mechanism of MAO Inhibition by this compound Derivatives.

Experimental Workflow for In Vitro Biological Evaluation

The biological activity of newly synthesized this compound derivatives is typically assessed through a series of in vitro assays.

Figure 2: General Experimental Workflow for Biological Evaluation.

FDA-Approved Drugs and Future Perspectives

While the pyridine scaffold is present in numerous FDA-approved drugs, the number of approved drugs containing a core this compound structure is more limited, presenting a significant opportunity for future drug development.[17][18] The diverse and potent biological activities of THP derivatives, coupled with their synthetic tractability, make them highly attractive scaffolds for the design of next-generation therapeutics.

Future research will likely focus on:

-

The development of more efficient and stereoselective synthetic methodologies.

-

The exploration of novel biological targets for THP derivatives.

-

The optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

-

The use of computational methods to guide the design of new and more potent THP-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Reaction Mechanisms for Tetrahydropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms utilized in the synthesis of tetrahydropyridines, a crucial scaffold in numerous natural products and pharmaceuticals. This document details the mechanistic pathways of key synthetic strategies, presents quantitative data for comparative analysis, and outlines general experimental protocols.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. A common strategy for tetrahydropyridine synthesis involves the reaction of aldehydes, amines, and β-ketoesters.[1]

Domino Knoevenagel/Michael Addition/Cyclization Cascade

A prevalent multicomponent approach for synthesizing highly substituted tetrahydropyridines is the domino reaction involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[2] The reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate can lead to polysubstituted 1,4,5,6-tetrahydropyridines. The proposed mechanism involves a sequence of fast and slow reactions, including Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization, followed by dehydration and isomerization.[3]

A specific example is the organocatalytic triple-domino Michael/aza-Henry/cyclization reaction.[4][5] This method uses a quinine-derived squaramide catalyst to efficiently produce tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities.[4][5]

Logical Relationship of the Domino Reaction Sequence

Caption: Logical flow of the multicomponent domino reaction for this compound synthesis.

Quantitative Data for Multicomponent Reactions

The following table summarizes representative quantitative data for the synthesis of tetrahydropyridines via multicomponent reactions.

| Catalyst | Aldehyde | Amine Source | β-Dicarbonyl Compound | Yield (%) | dr | ee (%) | Reference |

| Quinine-derived squaramide (0.5 mol%) | Various β-nitroolefins | Various aldimines | 1,3-Dicarbonyl compounds | 32-91 | up to >20:1 | 93-99 | [4][5] |

| Nano-sphere silica sulfuric acid | Aromatic aldehydes | Anilines | Ethyl acetoacetate | 85-96 | - | - | [1] |

| La(NO₃)₃·6H₂O | Aromatic aldehydes | Anilines | Acetoacetic esters | High | High | - | [1] |

| ZnO nanoparticles (0.5 mol%) | Aromatic aldehydes | Aromatic/aliphatic amines | β-Ketoesters | High | - | - | [6] |

Experimental Protocol for a Multicomponent Reaction

General Procedure for the Organocatalytic Asymmetric Michael/Aza-Henry/Cyclization Cascade: [4][5]

To a solution of the 1,3-dicarbonyl compound (0.25 mmol) and the β-nitroolefin (0.25 mmol) in CH₂Cl₂ (0.2 mL), the squaramide catalyst (0.5 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated for the Michael addition. Subsequently, the aldimine (0.5 mmol) is added, and the reaction is stirred at -25 °C for the specified time. The crude product is then purified by flash column chromatography on silica gel.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of nitrogen-containing six-membered rings, including tetrahydropyridines. This reaction can be categorized as either normal-electron-demand or inverse-electron-demand, depending on the electronic nature of the 1-azadiene and the dienophile.

Reaction Mechanism

In a typical aza-Diels-Alder reaction, a 1-azadiene reacts with an alkene (dienophile) to form a this compound ring in a concerted or stepwise manner. The stereochemistry of the product is often predictable based on the geometry of the reactants and the reaction conditions. Chiral Lewis acids or Brønsted acids can be employed to catalyze the reaction and induce enantioselectivity.[7] The inverse-electron-demand aza-Diels-Alder reaction involves an electron-rich dienophile and an electron-deficient 1-azadiene.[3][8]

Mechanism of a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

Caption: Catalytic cycle of a chiral Lewis acid-catalyzed aza-Diels-Alder reaction.

Quantitative Data for Aza-Diels-Alder Reactions

| Catalyst/Promoter | Diene | Dienophile | Yield (%) | dr | ee (%) | Reference |

| BINOL-derived phosphoric acid (5 mol%) | 2-Silyloxy-1,3-butadienes | Ethyl glyoxylate imine | Good | Good to excellent | Good | [7] |

| Cu(CH₃CN)₄PF₆/Chiral Ligand | In situ generated azoalkenes | Cyclic enamides | up to 95 | >20:1 | up to 98 | [3] |

| BF₃·OEt₂ | N-tert-butanesulfinyl α-imino ester | 2,3-Dimethyl-1,3-butadiene | 42 | - | - | [7] |

| TEMPO | In situ generated azoalkenes from ketohydrazones | Olefins | - | - | - | [9] |

Experimental Protocol for an Aza-Diels-Alder Reaction

General Procedure for a Catalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction: [3]

To a mixture of the α-bromo-N-benzoyl-hydrazone (1a, model substrate) and a cyclic enamide (2a, model substrate) in dichloromethane (DCM) at 25 °C, is added Na₂CO₃ (2 equivalents). Then, a solution of the chiral copper catalyst (prepared from Cu(CH₃CN)₄BF₄ (10 mol%) and a chiral ligand (12 mol%)) is added. The reaction is stirred until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly rhodium and iridium, have emerged as powerful catalysts for the synthesis of tetrahydropyridines, often enabling high levels of stereocontrol.

Rhodium-Catalyzed C-H Activation/Cyclization

Rhodium(I) catalysts can effect a C-H activation of an α,β-unsaturated imine, followed by coupling with an alkyne. The resulting azatriene intermediate undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine, which can be subsequently reduced to the corresponding this compound with high diastereoselectivity.[10][11]

Catalytic Cycle for Rhodium-Catalyzed this compound Synthesis

Caption: Proposed catalytic cycle for the Rh-catalyzed synthesis of tetrahydropyridines.

Iridium-Catalyzed Asymmetric Annulation

Iridium catalysts have been successfully employed in the enantioselective formal [5+1] annulation of 7-oxo or 6-oxo allyl carbonates with primary amines. This reaction proceeds through the in-situ generation of enamines as N-nucleophiles, leading to a variety of chiral this compound derivatives in moderate to good yields and with excellent enantioselectivity.[12]

Quantitative Data for Transition-Metal-Catalyzed Syntheses

| Catalyst System | Imine/Amine | Alkyne/Carbonate | Yield (%) | dr | ee (%) | Reference |

| [Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ | α,β-Unsaturated imines | Various alkynes | up to 95 | >95% | - | [10][11] |

| Ir/phosphoramidite | Primary amines | 7-oxo or 6-oxo allyl carbonates | Moderate to good | - | Excellent | [12] |

Experimental Protocol for a Rhodium-Catalyzed Reaction

General Procedure for Rhodium-Catalyzed C–H Activation–Cyclization–Reduction Cascade: [10][11]

In a nitrogen-filled glovebox, [Rh(coe)₂Cl]₂ (2.5 mol %) and the phosphine ligand (5 mol %) are added to a vial. Toluene is added, and the mixture is stirred. The α,β-unsaturated imine (1.0 equiv) and the alkyne (1.2 equiv) are then added. The vial is sealed and heated at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is subjected to reduction conditions (e.g., an acid followed by a borohydride reagent) to afford the this compound product. The product is then purified by chromatography.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including tetrahydropyridines, from acyclic diene precursors. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts.

Reaction Mechanism

The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and one of the alkene moieties of the diene substrate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin and a new metal alkylidene. Intramolecular reaction with the second alkene moiety leads to the cyclic product and regenerates the catalyst, with the expulsion of a small volatile alkene like ethylene.[13][14][15]

Catalytic Cycle of Ring-Closing Metathesis

Caption: Chauvin mechanism for ruthenium-catalyzed ring-closing metathesis.

Quantitative Data for RCM in Nitrogen Heterocycle Synthesis

The efficiency of RCM is highly dependent on the catalyst, substrate, and reaction conditions. Low catalyst loadings are often achievable.[16][17]

| Ring Size | Catalyst Loading (ppm) | Concentration (M) | Yield (%) | Reference |

| 5-membered | 500 | Neat or 1.0 | >99 | [16][17] |

| 6-membered | 500 | 1.0 | 96 | [16][17] |

| 7-membered | 500 | 0.2 - 0.05 | 82 - 90 | [16][17] |

Experimental Protocol for Ring-Closing Metathesis

General Procedure for RCM of a Carbamate-Protected Diene: [16][17]

A solution of the acyclic diene substrate in an appropriate solvent (e.g., toluene or dichloromethane) at a concentration optimized for the desired ring size (typically 0.05 M to 1.0 M) is degassed. The ruthenium catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst, 500 ppm to 1 mol%) is added, and the reaction mixture is stirred at a suitable temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography. For larger scale reactions, slow addition of the substrate and catalyst can minimize the formation of dimeric byproducts.[18]

Generic Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Caption: A generalized workflow for the synthesis and analysis of tetrahydropyridines.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 14. Ring Closing Metathesis [organic-chemistry.org]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

Exploring the Chemical Space of Novel Tetrahydropyridine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical space of novel tetrahydropyridine (THP) analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the synthesis, biological evaluation, and mechanistic understanding of these promising molecules, with a focus on their potential as anticancer and analgesic agents.

Introduction to Tetrahydropyridines

Tetrahydropyridines (THPs) are six-membered heterocyclic compounds containing a nitrogen atom. Their structural versatility allows for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. THP analogs have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] This guide will focus on two prominent areas of THP research: their anticancer properties, particularly through the modulation of the estrogen receptor-alpha (ERα) and cyclooxygenase-2 (COX-2) pathways, and their potential as analgesics by targeting the voltage-gated sodium channel Nav1.7.

Synthesis of Novel this compound Analogs

The synthesis of novel THP analogs is a crucial step in exploring their chemical and biological potential. Various synthetic strategies have been developed to access diverse THP scaffolds.

Synthesis of N-Substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines

A well-established four-step synthesis is utilized to produce N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, which have shown promising anticancer activity.[3][4][5]

Experimental Protocol:

-

N-amination of 3-Ethylpyridine: 3-Ethylpyridine is reacted with O-mesitylenesulfonylhydroxylamine (MSH) to furnish N-amino-3-ethylpyridinium mesitylenesulfonate. The reaction is typically carried out in anhydrous dichloromethane at 0°C and then stirred overnight at room temperature.[4][5]

-